molecular formula C19H23ClN2O B13444911 2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol

2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B13444911
M. Wt: 330.8 g/mol
InChI Key: JFZLJOYOGVDNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its significant role in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs, including antihistamines like cetirizine .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction is used to remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C19H23ClN2O/c20-18-8-4-7-17(15-18)19(16-5-2-1-3-6-16)22-11-9-21(10-12-22)13-14-23/h1-8,15,19,23H,9-14H2

InChI Key

JFZLJOYOGVDNAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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